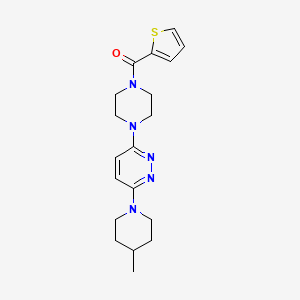![molecular formula C16H15N3O B2820095 N-[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide CAS No. 338771-79-2](/img/structure/B2820095.png)
N-[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The structure of this compound includes a benzimidazole ring fused with a benzene ring, making it a stable platform for drug development.
Preparation Methods
The synthesis of N-[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate . The reaction conditions often include an alkaline alcoholic solution or acetonitrile as the solvent. Industrial production methods may involve the use of aromatic aldehydes or cyanogen bromide for the condensation process . The final step usually involves the ring closure of the compound to form the benzimidazole ring, followed by derivatization to achieve the desired structure .
Chemical Reactions Analysis
N-[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include strong bases like lithium hydride for deprotonation and alkylating agents for imine alkylation . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzimidazole derivatives with different substituents, while reduction reactions can lead to the formation of reduced benzimidazole compounds .
Scientific Research Applications
N-[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry and as a precursor for the synthesis of other benzimidazole derivatives . In biology and medicine, it has shown potential as an antimicrobial, anticancer, and antiparasitic agent . The compound’s ability to inhibit various enzymes and proteins makes it a valuable tool in drug discovery and development . Additionally, its fungicidal properties have led to its use in agriculture to control plant diseases caused by fungi .
Mechanism of Action
The mechanism of action of N-[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide involves its interaction with molecular targets and pathways within cells. The compound can bind to specific enzymes and proteins, inhibiting their activity and disrupting cellular processes . For example, it may inhibit the synthesis of nucleic acids or proteins, leading to the death of microbial or cancer cells . The exact molecular targets and pathways involved depend on the specific application and the type of cells being targeted .
Comparison with Similar Compounds
N-[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide can be compared with other benzimidazole derivatives, such as benomyl, carbendazim, thiabendazole, and albendazole . These compounds share a similar benzimidazole core structure but differ in their substituents and specific applications . For instance, benomyl and carbendazim are widely used as fungicides in agriculture, while albendazole is an anthelmintic used to treat parasitic infections .
Properties
IUPAC Name |
N-[(6-methyl-1H-benzimidazol-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-7-8-13-14(9-11)19-15(18-13)10-17-16(20)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVRVAHMGKEFOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(diethylsulfamoyl)-N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2820015.png)
![[(1,3-dioxaindan-5-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2820017.png)
![N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2820019.png)

![(Z)-ethyl 4-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2820023.png)



![5-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B2820027.png)
![N-(2-chloro-4-methylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2820029.png)


![8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2820034.png)
